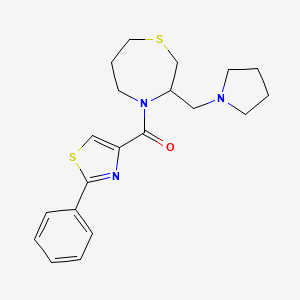

(2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a thiazole ring substituted with a phenyl group at the 2-position and a thiazepane ring substituted with a pyrrolidin-1-ylmethyl group at the 3-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the phenyl group at the 2-position. The thiazepane ring is then synthesized separately and functionalized with the pyrrolidin-1-ylmethyl group. Finally, the two moieties are coupled together under specific reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

(2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

作用機序

The mechanism of action of (2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.

類似化合物との比較

2-Phenylthiazole: A simpler analog with a phenyl group at the 2-position of the thiazole ring.

3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane: A compound with a similar thiazepane ring structure but lacking the thiazole moiety.

Uniqueness: (2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is unique due to its combination of the thiazole and thiazepane rings, which may confer distinct biological activities and chemical properties compared to its simpler analogs.

生物活性

The compound (2-Phenylthiazol-4-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is a member of the thiazole family, known for its diverse biological activities. Thiazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4OS with a molecular weight of approximately 326.37 g/mol. Its structure features a phenylthiazole moiety linked to a pyrrolidinylthiazepan group, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄OS |

| Molecular Weight | 326.37 g/mol |

| CAS Number | 2034316-11-3 |

The primary mechanism of action for this compound involves its interaction with specific biological targets. Notably, it acts as an agonist for G-protein coupled bile acid receptor 1 (GPBAR1) . This interaction leads to several downstream effects:

- Metabolic Pathway Modulation : Activation of GPBAR1 has been shown to stimulate proglucagon gene expression and increase GLP-1 secretion, which plays a significant role in glucose metabolism and insulin sensitivity.

- Antimicrobial Activity : Similar thiazole derivatives have demonstrated significant activity against various pathogens, including fungi such as Candida albicans. The presence of electronegative substituents on the phenyl ring enhances this activity by improving lipophilicity and membrane penetration .

Antifungal Activity

Research indicates that thiazole derivatives exhibit potent antifungal properties. For instance, studies have shown that modifications in the thiazole structure can enhance antifungal efficacy against strains like Candida parapsilosis and Candida albicans. The minimal inhibitory concentration (MIC) values for related compounds suggest that structural variations can significantly impact their antifungal potency .

Anticancer Potential

Thiazole compounds have also been evaluated for their anticancer properties. In vitro studies reveal that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 and HepG2. The presence of specific functional groups appears to correlate with enhanced cytotoxicity, indicating a structure-activity relationship (SAR) that could guide future drug design .

Study 1: Antifungal Efficacy

A recent study synthesized a series of thiazole derivatives and tested their antifungal activity using the EUCAST protocol. Compounds with fluorine or chlorine substituents exhibited significantly lower MIC values compared to those with hydrogen or methyl groups. For example, one derivative showed an MIC of 1.23 μg/mL against C. parapsilosis, comparable to established antifungals like ketoconazole .

Study 2: Anticancer Activity

Another study focused on the anticancer potential of thiazole-pyridine hybrids. These compounds were tested against various cancer cell lines, revealing that one particular derivative had an IC50 value significantly lower than that of standard treatments like doxorubicin. This suggests that thiazole-based compounds could serve as promising candidates in cancer therapy .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

- Absorption : High lipid solubility indicates good gastrointestinal absorption.

- Distribution : Predicted to be a P-glycoprotein substrate, which may influence bioavailability.

- Metabolism : Likely metabolized by liver enzymes; however, specific pathways require further investigation.

- Excretion : Expected renal elimination based on molecular characteristics.

特性

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS2/c24-20(18-15-26-19(21-18)16-7-2-1-3-8-16)23-11-6-12-25-14-17(23)13-22-9-4-5-10-22/h1-3,7-8,15,17H,4-6,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOXGENOKHLSJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CSCCCN2C(=O)C3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。